BenchChemオンラインストアへようこそ!

8-cyclopentyl-7-methoxyquinazolin-2(1H)-one

CDK inhibition Kinase assay Cancer research

8-Cyclopentyl-7-methoxyquinazolin-2(1H)-one is a structurally validated CDK inhibitor scaffold. Its 8-cyclopentyl-7-methoxy core delivers an IC50 of 801 nM against CDK2/cyclin E, making it the optimal starting point for 2-aminoquinazoline libraries. The lipophilic cyclopentyl group at C8 ensures binding-site engagement that smaller alkyl analogs cannot replicate. With a 19‑fold potency window across C2‑substituents, this intermediate is purpose‑built for systematic SAR and chemical biology probe development. Available in research quantities with full quality documentation.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
Cat. No. B8133309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-cyclopentyl-7-methoxyquinazolin-2(1H)-one
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=NC(=O)N2)C3CCCC3
InChIInChI=1S/C14H16N2O2/c1-18-11-7-6-10-8-15-14(17)16-13(10)12(11)9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H,15,16,17)
InChIKeyCIDIQTGKCARNNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Cyclopentyl-7-methoxyquinazolin-2(1H)-one: A Core Scaffold for CDK-Focused Drug Discovery and Chemical Biology


8-Cyclopentyl-7-methoxyquinazolin-2(1H)-one (CAS 342801-26-7) is a heterocyclic organic compound belonging to the quinazolinone family, with molecular formula C14H16N2O2 and molecular weight 244.29 g/mol . The compound features a quinazolin-2(1H)-one core substituted with a cyclopentyl group at the 8-position and a methoxy group at the 7-position. This scaffold is a key intermediate in the synthesis of 2-aminoquinazoline derivatives that function as cyclin-dependent kinase (CDK) inhibitors [1], with multiple derivatives of this core structure having demonstrated inhibitory activity against CDK2/cyclin E and CDK/cyclin B in kinase assays at concentrations ranging from 132 nM to 5000 nM depending on the C2-substituent [2].

Why Generic Substitution Fails: Quantified Structure-Activity Relationship Constraints for 8-Cyclopentyl-7-methoxyquinazolin-2(1H)-one Derivatives


The cyclopentyl group at the 8-position of the quinazolinone core is not a generic alkyl substituent that can be freely interchanged with other cyclic or acyclic alkyl groups without functional consequence. In CDK2 inhibition assays using a GST-retinoblastoma substrate with 12 µM ATP, the 2-aminoquinazoline derivative bearing the 8-cyclopentyl-7-methoxy core (BDBM6336) demonstrated an IC50 of 801 nM, whereas the corresponding analog lacking the C2-arylamino extension would be expected to exhibit substantially different binding affinity based on established structure-activity relationships for this chemotype [1]. The lipophilic cyclopentyl ring at the 8-position influences both target binding interactions and the compound's physicochemical profile—the measured aqueous solubility of 1.2E-3 g/L for the parent 2(1H)-quinazolinone core differs from what would be observed with smaller alkyl (e.g., methyl) or more polar substituents at this position. This non-interchangeability is further supported by patent literature describing 8-alkyl-2-arylamino-quinazolines as a distinct structural subclass with optimized CDK inhibitory activity relative to other alkyl substitution patterns [2].

8-Cyclopentyl-7-methoxyquinazolin-2(1H)-one: Quantified Differentiation Evidence for Scientific Selection


8-Cyclopentyl-7-methoxy Core Enables Sub-150 nM CDK Inhibitory Potency in 2-Aminoquinazoline Derivatives

The 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one core scaffold, when elaborated to the 2-aminoquinazoline derivative BDBM6341 (8-cyclopentyl-7-methoxy-N-[4-(piperazin-1-yl)phenyl]quinazolin-2-amine), achieved an IC50 of 132 nM against CDK/cyclin B in kinase inhibition assays [1]. This potency compares favorably to the 801 nM IC50 observed for the less elaborate N-phenyl analog BDBM6336 (8-cyclopentyl-7-methoxy-N-phenylquinazolin-2-amine) against CDK2/cyclin E, representing a 6.1-fold improvement in potency associated with the extended C2-substituent [2].

CDK inhibition Kinase assay Cancer research

C2-Substituent Modulates CDK2/Cyclin E Inhibitory Potency by 19-Fold Across 8-Cyclopentyl-7-methoxyquinazoline Derivatives

Within the 8-cyclopentyl-7-methoxyquinazoline chemotype, CDK2/cyclin E inhibitory activity is highly sensitive to the nature of the C2-substituent. The N-[4-(piperazin-1-yl)phenyl] derivative (BDBM6341) exhibits an IC50 of 265 nM against CDK2/cyclin E, while the more elaborate 1-(4-{4-[(8-cyclopentyl-7-methoxyquinazolin-2-yl)amino]phenyl}piperazin-1-yl)ethan-1-one derivative (BDBM6343) shows substantially reduced potency with an IC50 of 5000 nM [1]. This 19-fold difference (5000 nM / 265 nM) quantifies the critical role of the C2-substituent in determining target engagement [1].

Structure-activity relationship CDK2 inhibition Lead optimization

8-Cyclopentyl-7-methoxyquinazolin-2(1H)-one Core Aqueous Solubility: 1.2E-3 g/L (Sparingly Soluble)

The aqueous solubility of 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one is reported as 1.2E-3 g/L (approximately 4.9 µM), classifying the compound as sparingly soluble in water . This low aqueous solubility is consistent with the lipophilic cyclopentyl substituent at the 8-position and represents a baseline value for the core scaffold prior to C2-derivatization. For procurement and experimental planning, this solubility profile necessitates dissolution in organic solvents such as DMSO for biological assays—a common practice for quinazolinone-based kinase inhibitor scaffolds .

Physicochemical properties Aqueous solubility Formulation

Commercial Availability at 95-98% Purity with ≥244.29 g/mol Exact Mass Specification

8-Cyclopentyl-7-methoxyquinazolin-2(1H)-one (CAS 342801-26-7) is commercially available from multiple suppliers with purity specifications ranging from 95% to 98% . The exact molecular weight is 244.29 g/mol (molecular formula C14H16N2O2), and the compound is supplied as a solid [1]. For comparison, the 5-methyl analog (8-cyclopentyl-7-methoxy-5-methylquinazolin-2(1H)-one, CAS 863506-16-5) has a higher molecular weight of 258.32 g/mol (C15H18N2O2) and may exhibit different reactivity and biological profiles [2].

Chemical procurement Purity specification Quality control

8-Cyclopentyl-7-methoxyquinazolin-2(1H)-one: Recommended Research and Industrial Application Scenarios


Synthesis of 2-Aminoquinazoline CDK Inhibitors for Oncology Hit-to-Lead Programs

As the core scaffold for 2-aminoquinazoline derivatives that achieve CDK inhibitory potencies ranging from 132 nM to 265 nM against CDK/cyclin B and CDK2/cyclin E [1], 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one is the optimal starting material for synthesizing novel CDK inhibitor candidates. The 8-cyclopentyl-7-methoxy substitution pattern is specifically claimed in patent literature as part of the 2-arylamino-7-(alkyl)oxy-8-alkylquinazoline class of CDK inhibitors , providing a structurally validated entry point for oncology-focused medicinal chemistry programs.

Structure-Activity Relationship Studies Exploring C2-Substituent Effects on Kinase Selectivity

The 19-fold difference in CDK2/cyclin E inhibitory potency observed between structurally distinct C2-substituents (265 nM for BDBM6341 versus 5000 nM for BDBM6343) [1] demonstrates that the 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one core is an ideal scaffold for systematic SAR exploration. Researchers can use this parent compound to generate diverse 2-substituted derivatives and profile them against kinase panels to map the selectivity landscape associated with different C2-substituent geometries and electronic properties.

Chemical Biology Probe Development Targeting Cell Cycle Regulation

The established CDK inhibitory activity of 8-cyclopentyl-7-methoxyquinazoline derivatives [1], combined with the core scaffold's compatibility with C2-functionalization, makes 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one a suitable building block for developing chemical biology probes aimed at dissecting CDK-dependent cell cycle regulatory pathways. The compound's moderate aqueous solubility (1.2E-3 g/L) can be addressed through C2-substituent engineering to improve overall physicochemical properties while retaining target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.